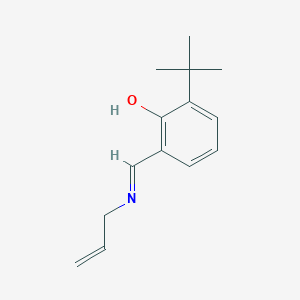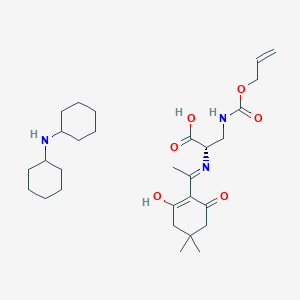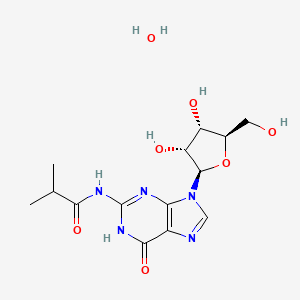![molecular formula C9H8N2O4S B6299854 3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol CAS No. 918967-72-3](/img/structure/B6299854.png)
3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol is a heterocyclic compound and has been studied for its potential applications in various scientific fields. This compound is of interest due to its unique structure which is composed of a 5-membered ring with an oxygen atom at the center and two sulfur atoms at the periphery. The compound has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science.
科学的研究の応用
3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol has been studied for its potential applications in various scientific fields. It has been used as a model compound for the study of organic synthesis and medicinal chemistry. The compound has also been studied for its potential applications in materials science, such as the synthesis of polymers. In addition, the compound has been studied for its potential applications in the fields of nanotechnology and biotechnology.
作用機序
The mechanism of action of 3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol is not yet fully understood. However, it is believed that the compound may act as an antioxidant and may inhibit the formation of free radicals. The compound may also act as an anti-inflammatory agent and may have an inhibitory effect on the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, some studies have suggested that the compound may have a protective effect against oxidative stress and may have an inhibitory effect on the production of pro-inflammatory cytokines. In addition, the compound may also have a protective effect against DNA damage.
実験室実験の利点と制限
The advantages of using 3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol for laboratory experiments include its low cost, its ease of synthesis, and its availability. Furthermore, the compound has been studied for its potential applications in various scientific fields and its mechanism of action is relatively well-understood. The main limitation of the compound is its lack of solubility in water, which can make it difficult to work with in some laboratory experiments.
将来の方向性
The potential future directions for the use of 3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol include its use as an antioxidant and anti-inflammatory agent, its potential application in materials science, its potential application in the fields of nanotechnology and biotechnology, and its potential use as a model compound for the study of organic synthesis and medicinal chemistry. In addition, further research could be conducted to investigate the compound’s potential applications in other scientific fields, such as its potential use as a drug delivery system.
合成法
The synthesis of 3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol can be achieved through a condensation reaction of 3-amino-4-methanesulfonylphenol and 1,2,4-oxadiazole-5-carbaldehyde. This reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds via an intramolecular cyclization of the aldehyde to form the desired product. The reaction is typically carried out at a temperature of 80-100°C and can be completed in a few hours.
特性
IUPAC Name |
3-(4-methylsulfonylphenyl)-4H-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-16(13,14)7-4-2-6(3-5-7)8-10-9(12)15-11-8/h2-5H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQJZAVZWHEYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739569 |
Source


|
| Record name | 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918967-72-3 |
Source


|
| Record name | 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)









![2-(Benzo[d]thiazol-2-yl)-6-bromophenol](/img/structure/B6299869.png)